molecular formula C20H22N2O4 B2610060 Fmoc-L-glutaminol CAS No. 260450-77-9

Fmoc-L-glutaminol

Cat. No. B2610060
CAS RN: 260450-77-9
M. Wt: 354.406
InChI Key: YEFBQRPCTZMXRU-ZDUSSCGKSA-N
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Description

Fmoc-L-glutaminol is a derivative of the nonessential amino acid glutamine . It plays a significant role in the mammalian central nervous system and is also a neurotransmitter for cone photoreceptors in the human brain . It is used as a treatment for patients who have liver disease accompanied by encephalopathy .


Synthesis Analysis

This compound is synthesized from glutamic acid and ammonia . The synthesis process involves the use of aminium-derived coupling reagents and PEG-modified polystyrene resins . The Fmoc group in DNA-Glu(OtBu)-Fmoc is removed in a solution containing piperazine and DBU .


Molecular Structure Analysis

The molecular formula of this compound is C20H22N2O4 . The molecular weight is 354.4 g/mol . The InChI code is InChI=1S/C20H22N2O4/c21-19(24)10-9-13(11-23)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H2,21,24)(H,22,25)/t13-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks . The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a melting point of 226 °C . The specific rotation [α] 20 D (c=1 in DMF) is -20,0° to -16,0° .

Scientific Research Applications

1. Nutritional Product Analysis

  • Baxter and Johns (2012) developed a method using the fluorescent tag 9-fluorenylmethoxycarbonyl (FMOC) for determining free arginine, glutamine, and β-alanine in nutritional products and dietary supplements. This method offers accurate and precise quantification of these amino acids in nutritional products (Baxter & Johns, 2012).

2. Gelation Properties

  • Geng et al. (2017) studied the gelation properties of fluorenyl-9-methoxycarbonyl-l-lysine (Fmoc)-OH and its dipeptide derivatives. They found that these compounds can gelate various alcohols and aromatic solvents under sonication conditions, indicating potential applications in material science (Geng et al., 2017).

3. Peptide Synthesis

  • Jiang et al. (2006) described the synthesis of Fmoc-based solid-phase peptide synthesis (SPPS) protected analogues of l-gamma-carboxyglutamic acid. This development is significant in the synthesis of complex peptides, particularly in drug development (Jiang et al., 2006).
  • Albericio et al. (2009) developed a method for preparing peptides with C-terminal asparagine or glutamine using N alpha-Fmoc-C alpha-tert.-butyl aspartate or glutamate. This advancement enhances the efficiency of peptide synthesis (Albericio, Abel & Bárány, 2009).

4. Synthesis of Modified Amino Acids

  • Ciapetti, Soccolini, and Taddei (1997) prepared N-Fmoc α-amino acids carrying nucleobases, starting from l-glutamic acid, highlighting the potential for creating modified amino acids for various applications in biological and chemical research (Ciapetti, Soccolini & Taddei, 1997).

5. Drug Synthesis and Delivery

  • Sekido et al. (2001) synthesized oligopeptides consisting of Asp or Glu conjugated with 9-fluorenylmethoxycarbonyl (Fmoc), demonstrating the potential of these compounds in drug delivery systems, particularly for targeting bone (Sekido et al., 2001).

6. Self-Assembly and Material Applications

  • Gour et al. (2021) explored the self-assembly structures formed by Fmoc protected single amino acids, including Fmoc-L-glutamic acid. This research is pertinent to the development of novel nanoarchitectures for various applications in materials science and biomedicine (Gour et al., 2021).

Mechanism of Action

Target of Action

Fmoc-L-glutaminol is a derivative of the amino acid glutamine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Mode of Action

They can affect the secretion of anabolic hormones, provide fuel during physical activity, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage .

Biochemical Pathways

This compound, as a derivative of glutamine, may be involved in several biochemical pathways. Glutamine plays a crucial role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

It is known that amino acids and their derivatives are rapidly absorbed and eliminated from the body . The pharmacokinetics of these compounds can be influenced by various factors, including the dose, the individual’s metabolic rate, and other physiological factors.

Result of Action

The result of this compound action is likely to be multifaceted, given the wide range of processes that glutamine and its derivatives can influence. These can include enhanced secretion of anabolic hormones, increased fuel supply during exercise, improved mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Safety and Hazards

When handling Fmoc-L-glutaminol, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . Topical peptide research has contributed to a continuous improvement and expansion of Fmoc SPPS applications .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-19(24)10-9-13(11-23)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H2,21,24)(H,22,25)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFBQRPCTZMXRU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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